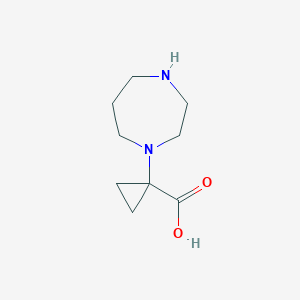

1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid

Description

1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a 1,4-diazepane ring attached to the cyclopropane core. This compound combines the unique strain and reactivity of the cyclopropane ring with the conformational flexibility of the seven-membered 1,4-diazepane ring. The 1,4-diazepane substituent distinguishes it from simpler analogs by introducing additional hydrogen-bonding sites and altering steric and electronic profiles .

Properties

Molecular Formula |

C9H16N2O2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C9H16N2O2/c12-8(13)9(2-3-9)11-6-1-4-10-5-7-11/h10H,1-7H2,(H,12,13) |

InChI Key |

BMOMPTDMEHJWEV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)C2(CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid typically involves the reaction of a cyclopropane derivative with a diazepane derivative under specific conditions. One common method involves the use of malonic acid derivatives and 1,2-dihalogeno compounds in the presence of an alcoholate as a condensation agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of modified diazepane derivatives.

Scientific Research Applications

Scientific Research Applications of 1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid

This compound is a chemical compound that features a cyclopropane ring attached to a carboxylic acid group and a 1,4-diazepane moiety. This compound is studied for its potential biological activity and interactions with biomolecules. Research also explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Applications

This compound has several applications in scientific research:

- Chemistry It serves as a building block for the synthesis of more complex molecules and materials.

- Biology The compound is studied for its potential biological activity and interactions with biomolecules.

- Medicine Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

- Industry It is used in the development of new materials with specific properties, such as polymers and coatings.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation The carboxylic acid group can be oxidized to form corresponding derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

- Substitution The diazepane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of 1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid with related cyclopropane-carboxylic acid derivatives:

| Compound Name | Substituent | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | 1,4-Diazepane | Carboxylic acid, tertiary amine | Seven-membered ring with two N atoms |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Amino (-NH₂) | Carboxylic acid, primary amine | Planar cyclopropane, small substituent |

| 1-(Boc-Amino)cyclopropanecarboxylic acid | Boc-protected amino | Carboxylic acid, carbamate | Bulky tert-butoxycarbonyl group |

| trans-2-cyanocyclopropanecarboxylic acid | Cyano (-CN) | Carboxylic acid, nitrile | Electron-withdrawing substituent |

| 1-Ethylcyclopropanecarboxylic acid | Ethyl (-CH₂CH₃) | Carboxylic acid, alkyl chain | Hydrophobic alkyl group |

| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid | Benzodioxin | Carboxylic acid, ether-oxygen | Aromatic fused ring system |

Key Observations :

- Unlike the electron-withdrawing cyano group in trans-2-cyanocyclopropanecarboxylic acid, the 1,4-diazepane substituent may act as a weak electron donor, modulating the cyclopropane ring’s acidity and reactivity .

- Compared to the bulky Boc group in 1-(Boc-Amino)cyclopropanecarboxylic acid, the 1,4-diazepane ring offers a balance between steric hindrance and conformational adaptability, which could influence binding to biological targets .

Physicochemical Properties

Notes:

- The 1,4-diazepane group likely increases water solubility compared to hydrophobic analogs like 1-ethylcyclopropanecarboxylic acid (CAS 150864-95-2) .

- The pKa of the carboxylic acid in the target compound is expected to be higher than ACC’s due to reduced electron-withdrawing effects from the 1,4-diazepane substituent .

Reactivity and Stability

- ACC : Undergoes enzymatic oxidation to ethylene and is prone to decomposition under oxidative conditions .

- This compound : The 1,4-diazepane ring may stabilize the compound against oxidation compared to ACC. However, the tertiary amine could participate in acid-base reactions or form salts .

- trans-2-cyanocyclopropanecarboxylic acid: The cyano group enhances electrophilicity, making it reactive in nucleophilic additions .

Biological Activity

1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid (CAS No. 1692450-72-8) is a chemical compound characterized by a cyclopropane ring, a carboxylic acid group, and a 1,4-diazepane moiety. This unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 184.2 g/mol. The compound's structure facilitates various chemical reactions, including oxidation and reduction, which are relevant for its biological interactions.

| Property | Value |

|---|---|

| CAS No. | 1692450-72-8 |

| Molecular Formula | C9H16N2O2 |

| Molecular Weight | 184.2 g/mol |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The diazepane ring enhances binding affinity to certain biological sites, while the cyclopropane and carboxylic acid groups contribute to the compound's overall reactivity and stability.

Research indicates that this compound may act as an inhibitor in various biochemical pathways, potentially affecting neurotransmitter systems and metabolic processes .

Biological Activity Studies

Several studies have explored the biological activities of compounds related to or including this compound:

Case Study: Neurotransmitter Reuptake Inhibition

A study focused on the design and synthesis of diazepane derivatives reported that certain analogs exhibited significant inhibitory effects on the reuptake of neurotransmitters such as serotonin and norepinephrine. This suggests potential applications in treating mood disorders .

Case Study: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of related diazepane compounds. Results indicated that some derivatives demonstrated notable activity against various bacterial strains, indicating potential use in developing new antibiotics .

Therapeutic Potential

The unique structure of this compound positions it as a promising candidate for pharmaceutical development. Its potential applications include:

- Antidepressant Agents : Due to its influence on neurotransmitter systems.

- Antimicrobial Agents : As indicated by preliminary studies showing efficacy against bacterial infections.

Future Directions

Further research is needed to fully elucidate the pharmacological profiles and therapeutic potentials of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess efficacy and safety in living organisms.

- Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.